Methyl 2-bromo-2-cyclohexylacetate
Overview
Description
Methyl 2-bromo-2-cyclohexylacetate is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol. This compound is characterized by a bromine atom and a cyclohexyl group attached to the second carbon of an acetate ester. It is a versatile intermediate used in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: One common method involves the halogenation of 2-cyclohexylacetic acid followed by esterification. The reaction typically uses bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Esterification: The resulting 2-bromo-2-cyclohexylacetic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-cyclohexylacetic acid.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used in nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid or cyclohexanone.
Reduction: 2-cyclohexylacetic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-bromo-2-cyclohexylacetate is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and inhibition, particularly in the context of bromine-containing substrates.
Medicine: It is utilized in the development of new drugs and therapeutic agents, especially those targeting bromine-sensitive biological pathways.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-2-cyclohexylacetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions and the nature of the nucleophile.
Molecular Targets and Pathways Involved:
SN2 Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom from the opposite side, leading to the displacement of bromine and the formation of a new bond.
SN1 Mechanism: The bromine atom leaves first, forming a carbocation intermediate, which is then attacked by the nucleophile.
Comparison with Similar Compounds
Methyl 2-bromo-2-cyclohexylacetate is similar to other bromoacetate esters, but its unique cyclohexyl group imparts distinct chemical properties and reactivity. Some similar compounds include:
Methyl 2-bromoacetate: Lacks the cyclohexyl group, resulting in different reactivity and applications.
Methyl 2-bromopropanoate: Contains a propyl group instead of a cyclohexyl group, leading to variations in chemical behavior.
Properties
IUPAC Name |
methyl 2-bromo-2-cyclohexylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRCRECNPNQSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304408 | |
Record name | methyl 2-bromo-2-cyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58851-63-1 | |
Record name | NSC165640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-bromo-2-cyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ALPHA-BROMO-1-CYCLOHEXANEACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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